molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No. B1440308
CAS RN: 1183330-73-5
M. Wt: 219.23 g/mol
InChI Key: NOELADDGHHKGES-UHFFFAOYSA-N
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Description

“(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C13H11F2N and a molecular weight of 219.23 .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has been significant in understanding drug-drug interactions and metabolism. Compounds similar to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine have been evaluated for their potency and selectivity in inhibiting various CYP isoforms, which is crucial for predicting potential drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, highlighting the importance of these compounds in pharmaceutical research (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity

Studies have explored the neurochemical and neurotoxic effects of compounds structurally related to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine. These compounds, known for their psychotropic effects, have been analyzed for their impact on the serotonin system and potential neurotoxicity. Understanding the neurochemical pathways and toxicity of these substances can contribute to safer therapeutic applications and the development of new drugs with minimized side effects (Mckenna & Peroutka, 1990).

Plastic Scintillators Based on Polymethyl Methacrylate

The scintillation properties of plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, represent another area of research. By incorporating different luminescent activators, these studies aim to enhance the scintillation efficiency, optical transparency, and stability of plastic scintillators, which are crucial for applications in radiation detection and nuclear medicine (Salimgareeva & Kolesov, 2005).

Fluorescent Chemosensors

Research on fluorescent chemosensors, particularly those based on 4-methyl-2,6-diformylphenol (DFP), has been significant for the detection of metal ions, anions, and neutral molecules. Compounds with structural similarities to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine have been developed to exhibit high selectivity and sensitivity in detecting various analytes. These chemosensors have applications in environmental monitoring, medical diagnostics, and chemical sensing (Roy, 2021).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals in the environment has also been a focus of research. Studies explore the biodegradability and environmental fate of these chemicals, which contain perfluoroalkyl moieties similar to the structure of (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological risks and developing strategies for their removal from the environment (Liu & Avendaño, 2013).

Future Directions

The future directions for the use and study of “(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOELADDGHHKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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